1-(Cyclopentylacetyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

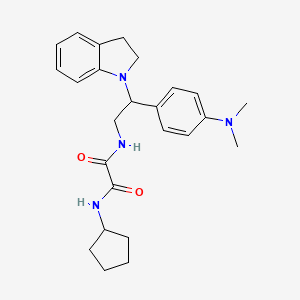

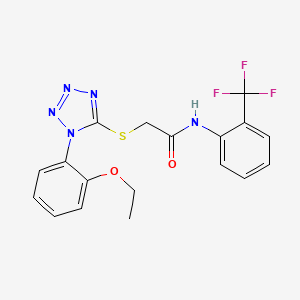

1-(Cyclopentylacetyl)piperazine is an organic compound with a molecular weight of 232.75 . It is also known by its IUPAC name, 2-cyclopentyl-1-(piperazin-1-yl)ethan-1-one hydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of this compound is C11H20N2O . The structure of this compound includes a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis

Recent developments in the synthesis of piperazine derivatives have focused on methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Therapeutic and Diagnostic Applications in Oncology

1-(Cyclopentylacetyl)piperazine analogues have been investigated for their potential use in oncology, both as therapeutic and diagnostic agents. A study highlighted the synthesis of novel analogues with reduced lipophilicity, aiming to overcome the limitations of a lead candidate known for its excellent therapeutic or diagnostic potential in cancer. The modifications included the introduction of more polar functional groups to decrease lipophilicity, resulting in compounds with significant affinity for σ receptors, minimal antiproliferative activity, and suitable characteristics for tumor cell entry. This research indicates a promising direction for developing effective cancer diagnostics and treatments (Abate et al., 2011).

Anticancer Agent Optimization

Another study focused on optimizing anticancer agents by modifying the chemical structure of lead compounds to enhance solubility and, consequently, their in vivo efficacy. The introduction of N-methyl-piperazine groups into the structure led to analogues with comparable antiproliferative activity but improved solubility. The research underlines the importance of structural optimization in developing more effective and clinically viable cancer treatments (Xiang et al., 2012).

Psychoactive Substance Research

Research on this compound derivatives also extends to understanding the properties of novel psychoactive substances. One study provided an overview of MT-45, a compound structurally related to piperazines, discussing its availability, use, desired and unwanted effects. This substance, found to have opioid-like effects, highlights the significance of studying piperazine derivatives for potential impacts on public health and regulatory policies (Siddiqi et al., 2015).

Design and Synthesis of Piperazine Derivatives

The design and synthesis of piperazine derivatives for various therapeutic uses have been extensively reviewed, underscoring the versatility of the piperazine moiety in drug development. This review covered a broad spectrum of therapeutic areas, including CNS agents, anticancer, cardio-protective agents, and more, demonstrating the piperazine ring's potential as a building block for designing new drug-like molecules (Rathi et al., 2016).

Cytotoxic Effects Against Melanoma Cells

The serotonergic drug 1-(1-Naphthyl)piperazine, which acts as both antagonist and agonist of different serotonin receptors, has shown promising results against skin cancer. A specific study investigated its effects on melanoma cells, revealing its potential to decrease cell viability and induce apoptosis in a dose-dependent manner. This research suggests a new avenue for treating melanoma with piperazine derivatives (Menezes et al., 2018).

Mecanismo De Acción

Target of Action

1-(Cyclopentylacetyl)piperazine is a derivative of piperazine, a compound that has been found to have a wide range of biological and pharmaceutical activity . Piperazine is known to act as a GABA receptor agonist , suggesting that this compound may also interact with GABA receptors. These receptors play a crucial role in the nervous system, regulating the transmission of signals between neurons.

Mode of Action

Given its structural similarity to piperazine, it is plausible that it may also bind directly and selectively to muscle membrane gaba receptors . This binding could cause hyperpolarization of nerve endings, resulting in changes in neuronal activity.

Biochemical Pathways

Piperazine and its derivatives are known to interact with several neurotransmitter systems in the central nervous system . This suggests that this compound could potentially influence a variety of biochemical pathways, leading to diverse pharmacological effects.

Pharmacokinetics

It is known that the presence of nitrogen atoms in piperazine derivatives can improve their pharmacological and pharmacokinetic profiles . These nitrogen atoms can serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

Given its structural similarity to piperazine, it is plausible that it may have similar effects, such as causing changes in neuronal activity through its interaction with gaba receptors .

Análisis Bioquímico

Biochemical Properties

Piperazine derivatives are known to interact with a variety of enzymes and proteins . The nature of these interactions can vary widely, depending on the specific structure of the piperazine derivative and the biomolecules it interacts with.

Cellular Effects

For example, some piperazine compounds have demonstrated cytotoxic effects on cancer cells . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Piperazine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-cyclopentyl-1-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(9-10-3-1-2-4-10)13-7-5-12-6-8-13/h10,12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANOVQCICLIJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2970472.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2970473.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)

![N-(2,6-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2970480.png)

![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)

![((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2970486.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2970487.png)